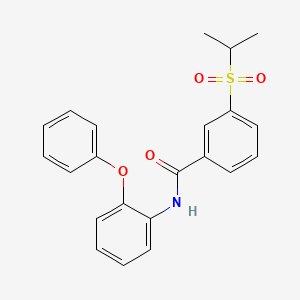![molecular formula C24H23NO4S B6485077 N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 941972-15-2](/img/structure/B6485077.png)
N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide, more commonly known as N-BMPEA, is a synthetic compound that has been used extensively in scientific research. This compound has a wide range of applications in the field of biochemistry, physiology, and pharmacology. It has been used to study the mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
N-BMPEA has been used in a variety of scientific research applications. It has been used in studies of drug metabolism and pharmacokinetics, as well as a tool to study the effects of drugs on the body. It has also been used to study the effects of various compounds on the nervous system, as well as the effects of various drugs on the cardiovascular system. Additionally, it has been used to study the effects of various compounds on the immune system.
作用机制
N-BMPEA has been found to act as an agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, such as appetite, mood, and sleep. By activating this receptor, N-BMPEA has been found to produce various effects, such as an increase in energy and alertness, as well as an increase in appetite.
Biochemical and Physiological Effects
N-BMPEA has been found to produce a variety of biochemical and physiological effects. It has been found to increase the release of serotonin, which is a neurotransmitter involved in the regulation of mood and behavior. Additionally, it has been found to increase the release of dopamine, which is a neurotransmitter involved in the regulation of motivation and reward. Furthermore, N-BMPEA has been found to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
实验室实验的优点和局限性
N-BMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in experiments. Additionally, it is relatively non-toxic and has a low cost, making it suitable for use in experiments. However, there are some limitations to the use of N-BMPEA in lab experiments. It is not very soluble in water, making it difficult to use in some experiments. Additionally, it can be difficult to control the concentration of N-BMPEA in experiments.
未来方向
N-BMPEA has a wide range of potential applications in the field of biochemistry, physiology, and pharmacology. In the future, N-BMPEA may be used to study the effects of various drugs on the nervous system, as well as the effects of various compounds on the immune system. Additionally, it may be used to study the effects of various drugs on the cardiovascular system. Furthermore, it may be used to study the effects of various compounds on the metabolism and pharmacokinetics of drugs. Finally, N-BMPEA may be used to study the effects of various compounds on the regulation of mood and behavior.
合成方法
N-BMPEA can be synthesized in a few different ways. One method involves the reaction of benzoyl chloride with 4-methylphenol in the presence of a base, such as sodium hydroxide, to form the desired product. Another method involves the reaction of ethanesulfonyl chloride with 4-methylphenol to form the desired product. Both of these methods are relatively simple and can be used to produce N-BMPEA in a laboratory setting.
属性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-3-30(28,29)20-12-10-18(11-13-20)16-23(26)25-22-14-9-17(2)15-21(22)24(27)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCDXAHNUYWXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylsulfamoyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B6484999.png)
![4-oxo-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4H-chromene-2-carboxamide](/img/structure/B6485005.png)
![4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485009.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6485031.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485037.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)

